molecular formula C12H22O B13313966 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Cat. No.: B13313966
M. Wt: 182.30 g/mol
InChI Key: RTQGRUARGWKJSW-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. This compound is characterized by a cyclohexane ring substituted with a methyl group, an isobutyl group, and an aldehyde functional group. Its molecular formula is C12H22O, and it is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.

    Substitution Reactions:

    Introduction of the Aldehyde Group: The aldehyde functional group can be introduced through the oxidation of the corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, where the cyclohexane ring is functionalized with the desired substituents using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and isobutyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, Lewis acids

Major Products Formed:

    Oxidation: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carboxylic acid

    Reduction: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    4-Methylcyclohexanone: A cyclohexane ring with a methyl group and a ketone functional group.

    1-Isobutyl-4-methylcyclohexane: A cyclohexane ring with an isobutyl and a methyl group.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-10(2)8-12(9-13)6-4-11(3)5-7-12/h9-11H,4-8H2,1-3H3

InChI Key

RTQGRUARGWKJSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC(C)C)C=O

Origin of Product

United States

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